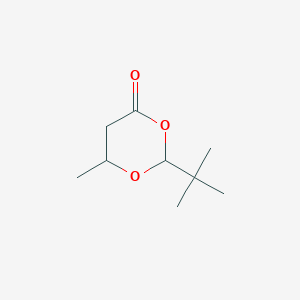
2-tert-Butyl-6-methyl-1,3-dioxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-6-methyl-1,3-dioxan-4-one is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is a derivative of ®-β-hydroxy-butyric acid and is known for its high anti-selectivity in α-alkylation reactions . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-tert-Butyl-6-methyl-1,3-dioxan-4-one can be synthesized through the α-alkylation of ®-β-hydroxy-butyric acid . The reaction typically involves the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the β-hydroxy-butyric acid, followed by the addition of an alkyl halide to introduce the tert-butyl and methyl groups . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as described above. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity, which may involve the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-6-methyl-1,3-dioxan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are often employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-tert-Butyl-6-methyl-1,3-dioxan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in stereoselective reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-methyl-1,3-dioxan-4-one involves its ability to undergo stereoselective reactions, which is crucial in the synthesis of chiral compounds. The compound’s molecular structure allows it to interact with specific enzymes and receptors, influencing various biochemical pathways . The tert-butyl and methyl groups provide steric hindrance, which can affect the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-4-methyl-1,3-dioxane
- 2-tert-Butyl-6-ethyl-1,3-dioxan-4-one
- 2-tert-Butyl-6-methyl-1,3-dioxane-4-ol
Uniqueness
2-tert-Butyl-6-methyl-1,3-dioxan-4-one stands out due to its high anti-selectivity in α-alkylation reactions and its ability to form stable intermediates in various chemical processes . The presence of both tert-butyl and methyl groups enhances its steric properties, making it a valuable compound in stereoselective synthesis .
Properties
IUPAC Name |
2-tert-butyl-6-methyl-1,3-dioxan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h6,8H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWUTHYTQUXJTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC(O1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














